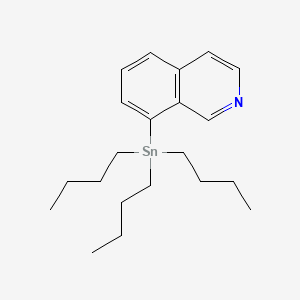

8-(Tributylstannyl)isoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(Tributylstannyl)isoquinoline is a heterocyclic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

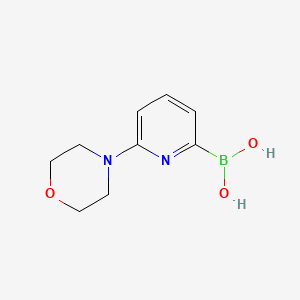

Molecular Structure Analysis

The molecular formula of 8-(Tributylstannyl)isoquinoline is C21H33NSn . The structure consists of a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis

8-(Tributylstannyl)isoquinoline is a solid . Its molecular weight is 418.20 . More specific physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación

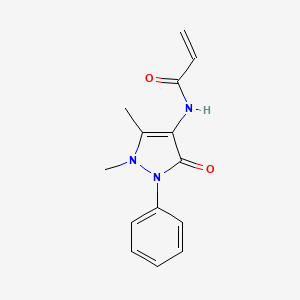

Synthesis and Pharmacology

8-(Tributylstannyl)isoquinoline has been explored in the synthesis of various pharmacological compounds. An example is the synthesis of a nicotine analog, which showed significant pharmacological effects in vivo, indicating potential for novel therapeutic applications (Glassco et al., 1993).

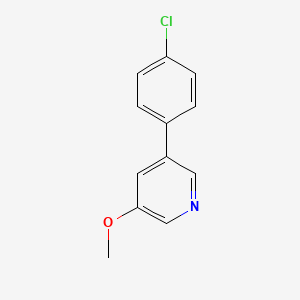

Reactivity and Cycloisomerizations

The reactivity of 8-isoquinolinones, which can be derived from 8-(Tributylstannyl)isoquinoline, has been studied in the context of silver-catalyzed cycloisomerizations. These compounds have shown the ability to undergo complex chemical reactions, indicating their utility in the synthesis of novel chemical structures (Fernández et al., 2019).

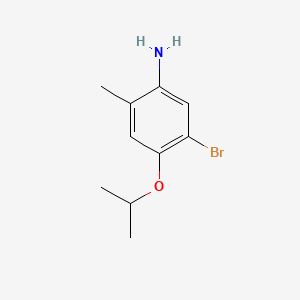

Antimicrobial and Antioxidant Properties

Research has been conducted on isoquinoline derivatives, including 8-(Tributylstannyl)isoquinoline, for their antimicrobial and antioxidant properties. This includes studies on the synthesis of new compounds and their biological activities, highlighting their potential in medical and pharmacological applications (Verma, 2018).

Metallosupramolecular Chemistry

8-(Tributylstannyl)isoquinoline and its derivatives have been utilized in metallosupramolecular chemistry, particularly in the development of new supramolecular sensors and emitting devices. This indicates their potential in materials science and engineering applications (Albrecht et al., 2008).

Radical Cyclization in Organic Synthesis

The compound has also been used in the synthesis of complex organic systems, such as benzo[f]indolizidine systems, through radical cyclization processes. This showcases its importance in the field of organic synthesis and drug development (Yamaguchi et al., 1988).

Safety And Hazards

8-(Tributylstannyl)isoquinoline is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .

Propiedades

IUPAC Name |

tributyl(isoquinolin-8-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-3,5-7H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEAHZPAQRRALJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676718 |

Source

|

| Record name | 8-(Tributylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Tributylstannyl)isoquinoline | |

CAS RN |

1245816-24-3 |

Source

|

| Record name | 8-(Tributylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)

![5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B599218.png)